

# GSK2879552: A Technical Overview of its Discovery, Development, and Discontinuation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK9311   |           |
| Cat. No.:            | B15623670 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

GSK2879552 is an orally available, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation.[1] LSD1, also known as KDM1A, functions by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to the suppression of target gene expression.[2][3] In various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), LSD1 is overexpressed and contributes to cancer cell proliferation, differentiation arrest, and metastasis.[2][3][4] This aberrant activity has positioned LSD1 as a promising therapeutic target in oncology.[4]

This whitepaper provides an in-depth technical guide on the discovery and development of GSK2879552. It details the scientific rationale, mechanism of action, preclinical evaluation, and clinical trial outcomes of this potent LSD1 inhibitor.

## **Discovery and Rationale**

GSK2879552 was identified following a high-throughput screening of 2.5 million compounds.[2] It is an N-alkylated derivative of tranylcypromine (TCP), a known monoamine oxidase inhibitor with weak LSD1 inhibitory activity.[2] The development of GSK2879552 was driven by the therapeutic potential of targeting LSD1 to reverse the epigenetic silencing of tumor suppressor genes and induce differentiation in cancer cells.



### **Mechanism of Action**

GSK2879552 acts as a potent and selective irreversible inhibitor of LSD1.[5] It forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor essential for the catalytic activity of LSD1.[2] By inactivating LSD1, GSK2879552 leads to an increase in the methylation of H3K4, which in turn promotes the expression of genes associated with tumor suppression and cell differentiation.[1] This mechanism has been shown to induce the expression of myeloid-lineage markers such as CD11b and CD86 in AML cells.[6]



Click to download full resolution via product page

Mechanism of action of GSK2879552.

# Preclinical Development In Vitro Studies

GSK2879552 demonstrated potent anti-proliferative activity in a range of AML and SCLC cell lines. [2] In a panel of 20 AML cell lines, GSK2879552 inhibited cell growth with an average half-maximal effective concentration (EC50) of  $137 \pm 30$  nM in a 10-day proliferation assay. [7] The maximum inhibition observed averaged  $62 \pm 5\%$ , suggesting a predominantly cytostatic effect. [7] Furthermore, treatment with GSK2879552 led to the induction of cell surface differentiation markers, CD11b and CD86, in AML cell lines. [6][7]



| Parameter               | Value       | Cell Lines        | Assay                      |
|-------------------------|-------------|-------------------|----------------------------|
| IC50                    | 24 nM       | Not specified     | Enzyme activity assay      |
| Average EC50            | 137 ± 30 nM | 20 AML cell lines | 10-day proliferation assay |
| Average Max. Inhibition | 62 ± 5%     | 20 AML cell lines | 10-day proliferation assay |

Table 1: In Vitro Activity of GSK2879552

#### In Vivo Studies

In preclinical xenograft models, GSK2879552 was effective in inhibiting tumor growth.[2] Daily oral administration of 1.5 mg/kg GSK2879552 resulted in significant tumor growth inhibition in SCLC xenografts (NCI-H526 and NCI-H1417) without inducing thrombocytopenia or other major hematologic toxicities.[2][8]

| Animal Model        | Dose      | Administration | Tumor Growth<br>Inhibition (TGI) |
|---------------------|-----------|----------------|----------------------------------|
| NCI-H526 xenograft  | 1.5 mg/kg | PO daily       | 57%                              |
| NCI-H1417 xenograft | 1.5 mg/kg | PO daily       | 83%                              |
| NCI-H510 xenograft  | 1.5 mg/kg | PO daily       | 38% (partial)                    |
| NCI-H69 xenograft   | 1.5 mg/kg | PO daily       | 49% (partial)                    |

Table 2: In Vivo Efficacy of GSK2879552 in SCLC Xenograft Models[8]

## **Clinical Development**

GSK2879552 advanced into Phase I clinical trials for patients with relapsed or refractory SCLC (NCT02034123), AML (NCT02177812), and high-risk myelodysplastic syndromes (MDS) (NCT02929498).[2][9] These open-label, dose-escalation studies aimed to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of GSK2879552 as a



monotherapy and in combination with other agents like all-trans retinoic acid (ATRA) and azacitidine.[10][11]

#### **Clinical Trial Outcomes**

Despite promising preclinical data, the clinical development of GSK2879552 was terminated. The decision was based on an unfavorable risk-benefit profile, characterized by poor disease control and a high rate of adverse events.[2][11][12]

In the SCLC trial, 29 patients were enrolled across nine dose cohorts.[11] Treatment-related adverse events were common, with thrombocytopenia being the most frequent (41% of patients).[11] Serious adverse events, including encephalopathy, were also reported, with one death considered related to treatment.[11][12]

The AML and MDS studies also failed to demonstrate significant clinical benefit.[10] While GSK2879552 did induce markers of differentiation in a subset of AML patients, this did not translate into meaningful clinical responses.[10] The combination with ATRA also did not yield the desired efficacy.[10]

| Trial Identifier | Indication                  | Phase | Status     | Reason for<br>Termination            |
|------------------|-----------------------------|-------|------------|--------------------------------------|
| NCT02034123      | Relapsed/Refract ory SCLC   | I     | Terminated | Unfavorable risk-<br>benefit profile |
| NCT02177812      | Relapsed/Refract<br>ory AML | I     | Terminated | Unfavorable risk-<br>benefit profile |
| NCT02929498      | High-risk MDS               | I     | Terminated | Unfavorable risk-<br>benefit profile |

Table 3: Overview of GSK2879552 Clinical Trials[2]

## **Experimental Protocols**

Detailed experimental protocols were not publicly available. However, based on published literature, the following methodologies were central to the evaluation of GSK2879552.



## **Cell Proliferation Assay**



Click to download full resolution via product page

Workflow for Cell Proliferation Assay.



## Flow Cytometry for Differentiation Markers



Click to download full resolution via product page

Workflow for Flow Cytometry Analysis.



### In Vivo Xenograft Study



Click to download full resolution via product page



Workflow for In Vivo Xenograft Study.

#### Conclusion

GSK2879552 is a potent and selective irreversible inhibitor of LSD1 that showed significant promise in preclinical studies for the treatment of AML and SCLC. However, its clinical development was halted due to an unfavorable risk-benefit profile observed in Phase I trials. The experience with GSK2879552 underscores the challenges of translating preclinical efficacy into clinical success, particularly in the realm of epigenetic therapies. While this specific agent did not succeed, the exploration of LSD1 as a therapeutic target continues with other inhibitors in clinical development, highlighting the ongoing importance of this epigenetic regulator in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phase I trials of the lysine-specific demethylase 1 inhibitor, GSK2879552, as mono- and combination-therapy in relapsed/refractory acute myeloid leukemia or high-risk







myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]
- 11. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [GSK2879552: A Technical Overview of its Discovery, Development, and Discontinuation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623670#discovery-and-development-of-gsk9311]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com